![molecular formula C16H12ClFN4O2S2 B254481 Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate](/img/structure/B254481.png)
Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate
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Overview
Description
Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate involves the inhibition of various enzymes and proteins that are essential for the survival and proliferation of cancer cells. It has been found to induce apoptosis and cell cycle arrest in cancer cells, thereby preventing their growth and spread.
Biochemical and Physiological Effects:
Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. Additionally, it has also been found to possess antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate has several advantages for lab experiments. It exhibits significant anticancer activity against a wide range of cancer cell lines and possesses antimicrobial, antifungal, and antiviral properties. However, its limitations include its high cost and toxicity at higher concentrations.
Future Directions
There are several future directions for the research on Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate. These include the development of more efficient and cost-effective synthesis methods, the identification of new targets for its anticancer activity, and the investigation of its potential applications in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is necessary to fully understand its potential applications and limitations.
Synthesis Methods
The synthesis of Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate involves the reaction of 2-chloro-6-fluorobenzaldehyde with thiosemicarbazide followed by the reaction of the resulting product with methyl isothiocyanate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate has been extensively studied for its potential applications in various fields of research. It has been found to exhibit significant anticancer activity against a wide range of cancer cell lines. Additionally, it has also been found to possess antimicrobial, antifungal, and antiviral properties.
properties
Product Name |
Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate |
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Molecular Formula |
C16H12ClFN4O2S2 |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
methyl N-[2-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]carbamate |
InChI |
InChI=1S/C16H12ClFN4O2S2/c1-24-16(23)21-14-13(12-6-3-7-25-12)20-15(26-14)22-19-8-9-10(17)4-2-5-11(9)18/h2-8H,1H3,(H,20,22)(H,21,23)/b19-8+ |
InChI Key |
WEXHPAGKOAIKRT-UFWORHAWSA-N |
Isomeric SMILES |
COC(=O)NC1=C(N=C(S1)N/N=C/C2=C(C=CC=C2Cl)F)C3=CC=CS3 |
SMILES |
COC(=O)NC1=C(N=C(S1)NN=CC2=C(C=CC=C2Cl)F)C3=CC=CS3 |
Canonical SMILES |
COC(=O)NC1=C(N=C(S1)NN=CC2=C(C=CC=C2Cl)F)C3=CC=CS3 |
Origin of Product |
United States |
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